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Compound of Interest

Compound Name: Cho-es-Lys

Cat. No.: B15548167 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals minimize

background fluorescence in experiments involving Chinese Hamster Ovary (CHO) cells.

Frequently Asked Questions (FAQs)
Q1: What is background fluorescence and why is it a problem in CHO cell imaging?

A1: Background fluorescence is any unwanted fluorescent signal that does not originate from

the specific fluorescent probe targeting the molecule of interest. In CHO cell imaging, this can

be a significant issue as it can obscure the true signal from your labeled target, leading to a low

signal-to-noise ratio, poor image quality, and difficulty in interpreting results.[1][2]

Q2: What are the common sources of background fluorescence in CHO cells?

A2: Background fluorescence in CHO cells can stem from several sources, categorized as

either intrinsic (autofluorescence) or extrinsic:

Intrinsic Autofluorescence: This is the natural fluorescence emitted by endogenous cellular

components. Common sources include:

Metabolic Co-factors: Molecules like NADH and riboflavins are major contributors to

autofluorescence, typically in the blue to green spectrum.[3][4]

Structural Proteins: Collagen and elastin can also contribute to autofluorescence.[3][4]
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Cellular Organelles: Mitochondria and lysosomes are known to be sources of

autofluorescence.[5]

Lipofuscin: These aggregates of oxidized proteins and lipids can be a source of broad-

spectrum autofluorescence, particularly in older or stressed cells.[6]

Extrinsic Sources: These are introduced during experimental procedures:

Cell Culture Media: Phenol red and other components in standard cell culture media can

be highly fluorescent.[7]

Fixation: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce

autofluorescence by reacting with cellular amines to form fluorescent Schiff bases.[6][8]

Non-specific Antibody Binding: Primary or secondary antibodies binding to unintended

targets can create background signal.[9][10]

Excess Fluorophores: Unbound fluorescent dyes or probes that are not adequately

washed away will contribute to background noise.[1]

Imaging Vessels: Plastic-bottom dishes can exhibit higher autofluorescence compared to

glass-bottom vessels.[1]

Q3: How can I check for autofluorescence in my CHO cell samples?

A3: The most straightforward method is to prepare an unstained control sample. This sample

should undergo all the same processing steps as your experimental samples, including fixation

and mounting, but without the addition of any fluorescently labeled probes or antibodies.[8][11]

If you observe fluorescence in this control, it indicates the presence of autofluorescence.

Troubleshooting Guides
Issue 1: High Background Fluorescence in Fixed CHO
Cells for Immunofluorescence
If you are experiencing high background in your fixed-cell immunofluorescence experiments,

follow these troubleshooting steps.
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Caption: Troubleshooting workflow for high background fluorescence in fixed CHO cells.
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Recommended Actions:

Optimize Antibody Concentrations: High antibody concentrations can lead to non-specific

binding. Titrate both your primary and secondary antibodies to find the optimal dilution that

maximizes specific signal while minimizing background.[9][10]

Improve Blocking: Insufficient blocking can result in non-specific antibody binding. Increase

the blocking incubation time or try a different blocking agent (e.g., normal serum from the

species of the secondary antibody, or a commercial charge-based blocker).[11][12]

Enhance Washing Steps: Inadequate washing will leave behind unbound antibodies.

Increase the number and duration of wash steps after primary and secondary antibody

incubations.[9][12]

Change Fixative: Aldehyde-based fixatives are a common cause of autofluorescence.[6] If

possible, try switching to an organic solvent fixative like ice-cold methanol or ethanol.[3]

Chemical Quenching: Treat your fixed cells with a chemical quenching agent to reduce

autofluorescence. Common options include Sodium Borohydride and Sudan Black B.[6][8]

[13]

Select Different Fluorophores: Autofluorescence is most prominent in the blue-green region

of the spectrum.[7] Switching to fluorophores in the far-red spectrum (e.g., those emitting

above 650 nm) can often help to avoid this interference.[3][6]

Issue 2: High Background Fluorescence in Live CHO
Cell Imaging
Live-cell imaging presents unique challenges for controlling background fluorescence.
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Caption: Logical steps to reduce background fluorescence during live CHO cell imaging.
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Recommended Actions:

Use Appropriate Imaging Media: Standard culture media often contain highly fluorescent

components.

Switch to a phenol red-free medium.[7]

For the duration of the imaging experiment, use a medium with reduced serum

concentration or a specialized low-fluorescence formulation like Gibco FluoroBrite DMEM.

[1][7]

Alternatively, image cells in an optically clear buffered saline solution.[1]

Add a Background Suppressor: Reagents like Invitrogen's BackDrop™ Background

Suppressor can be added to the imaging media to quench extracellular background

fluorescence, often eliminating the need for wash steps.[14][15]

Use Antifade Reagents: To prevent photobleaching and signal loss during time-lapse

imaging, consider using a live-cell compatible antifade reagent.[14][15]

Choose the Right Imaging Vessel: Standard plastic cell culture dishes can be a source of

autofluorescence. Switch to glass-bottom dishes or plates for improved signal-to-noise.[1]

Optimize Microscope Settings: If using a confocal microscope, you can reduce the pinhole

size to block out-of-focus light and decrease background signal. Be aware that this may also

reduce your specific signal.[2]

Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Fixed
Cells
This protocol is effective for reducing autofluorescence caused by aldehyde fixation.[6][8]

Preparation: Prepare a fresh solution of 1 mg/mL Sodium Borohydride (NaBH₄) in ice-cold

PBS.
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Cell Preparation: After fixation and permeabilization, wash your CHO cells on coverslips

three times with PBS.

Incubation: Incubate the coverslips in the freshly prepared NaBH₄ solution for 20 minutes at

room temperature.

Washing: Wash the coverslips thoroughly three times for 5 minutes each in PBS.

Staining: Proceed with your standard immunofluorescence protocol (blocking, antibody

incubations, etc.).

Protocol 2: Sudan Black B Staining for Fixed Cells
This method is particularly effective for quenching lipofuscin-based autofluorescence.[8][13]

Preparation: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 10-20

minutes and filter to remove any undissolved particles.

Cell Preparation: After your final secondary antibody wash, rinse the coverslips with PBS.

Incubation: Incubate the coverslips in the Sudan Black B solution for 10-20 minutes at room

temperature in the dark.

Washing: Wash the coverslips extensively with PBS until no more color is seen leaching from

the sample.

Mounting: Mount the coverslips using an appropriate mounting medium.

Quantitative Data on Autofluorescence Quenching
The effectiveness of various quenching methods can vary. The table below summarizes

reported quenching efficiencies for different reagents.
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Quenching
Reagent/Method

Target
Autofluorescence
Source

Reported
Quenching
Efficiency

Reference(s)

Sodium Borohydride

(NaBH₄)

Aldehyde fixation

(Schiff bases)

Variable, can be

effective
[6][8][13]

Sudan Black B (SBB)
Lipofuscin, Aldehyde

fixation
High (up to 90%+) [13][16]

TrueBlack™
Lipofuscin and other

sources
89-93% [13][16][17]

TrueVIEW™

Red blood cells,

collagen, elastin,

aldehyde fixation

Effective [13][17]

Copper Sulfate
General

autofluorescence

Moderate, may be

reversible
[18]

Selection of Far-Red

Fluorophore

Avoidance of

endogenous

autofluorescence in

blue-green channels

High (avoids

interference)
[3][6][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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